

# CRL-40,941: A Technical Overview of its Pharmacokinetic and Pharmacodynamic Profile

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information presented in this document is intended for research, scientific, and drug development professionals. CRL-40,941 is a research chemical and has not been approved for human consumption.

## Introduction

CRL-40,941, also known as **Fladrafinil**, is a eugeroic (wakefulness-promoting) agent that is structurally related to adrafinil and modafinil.[1][2] Developed by the French pharmaceutical company Lafon Laboratories in the 1970s, it is the bis(p-fluoro) ring-substituted derivative of adrafinil.[1] While it was never commercially marketed, CRL-40,941 has garnered interest for its potential nootropic and cognitive-enhancing effects. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on CRL-40,941, with a focus on its mechanism of action and preclinical findings.

# **Pharmacodynamics**

The primary mechanism of action of CRL-40,941 is the inhibition of the dopamine transporter (DAT).[3] By blocking the reuptake of dopamine from the synaptic cleft, CRL-40,941 increases the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission. This action is believed to be central to its wakefulness-promoting and cognitive-enhancing properties.[3]



In addition to its effects on the dopaminergic system, some evidence suggests that CRL-40,941 may also modulate the noradrenergic system by inhibiting the norepinephrine transporter (NET). This would lead to increased synaptic availability of norepinephrine, further contributing to alertness and focus.

# **Receptor Binding Affinity**

Quantitative data on the binding affinity of CRL-40,941 to various receptors and transporters is scarce in peer-reviewed literature. However, one source reports an inhibition constant (K<sub>i</sub>) for the dopamine transporter.

| Target                     | Kı (nM) | Reference |
|----------------------------|---------|-----------|
| Dopamine Transporter (DAT) | 230     |           |

This reported affinity for the DAT is notably higher than that of its analogue, modafinil, which has a  $K_i$  of approximately 5  $\mu$ M.

## **Signaling Pathway**

The proposed mechanism of action of CRL-40,941 is centered on its ability to block the dopamine transporter. The following diagram illustrates this signaling pathway.



# Proposed Mechanism of Action of CRL-40,941 CRL-40,941 Inhibits **Dopamine Transporter (DAT)** Mediates Dopamine Reuptake Leads to Increased Extracellular Dopamine Activates Postsynaptic Dopamine Receptor Results in **Enhanced Dopaminergic** Signaling



#### Workflow for DAT Binding Assay





#### Workflow for In Vivo Microdialysis



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blood-Brain Barrier (BBB) Permeability and Transport Measurement In Vitro and In Vivo -PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CRL-40,941: A Technical Overview of its Pharmacokinetic and Pharmacodynamic Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b104434#pharmacokinetics-and-pharmacodynamics-of-crl-40-941]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com